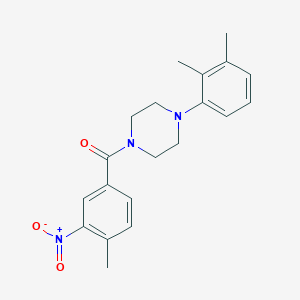

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine

Description

1-(2,3-Dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine (CAS: 331987-59-8, molecular formula: C₂₀H₂₃N₃O₃) is a piperazine derivative featuring two distinct substituents: a 2,3-dimethylphenyl group at position 1 and a 4-methyl-3-nitrobenzoyl group at position 4 of the piperazine ring . The methyl groups on the phenyl ring contribute to lipophilicity, which may improve membrane permeability and bioavailability.

Properties

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-14-5-4-6-18(16(14)3)21-9-11-22(12-10-21)20(24)17-8-7-15(2)19(13-17)23(25)26/h4-8,13H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEQCMXTYQYHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Attachment of the 2,3-dimethylphenyl group: This step involves the reaction of the piperazine ring with 2,3-dimethylphenyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Attachment of the 4-methyl-3-nitrobenzoyl group: The final step involves the acylation of the piperazine ring with 4-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

Reduction of the nitro group: 1-(2,3-dimethylphenyl)-4-(4-methyl-3-aminobenzoyl)piperazine.

Oxidation of the aromatic rings: Various oxidized derivatives depending on the specific conditions and reagents used.

Substitution reactions: Nitrated, sulfonated, or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. Similarly, its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2,3-dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine becomes evident when compared to related piperazine derivatives. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Substituents

Analogues with Nitrobenzyl vs. Nitrobenzoyl Groups

| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Activity/Notes | Reference |

|---|---|---|---|---|

| 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine | Nitrobenzyl group instead of nitrobenzoyl; methylbenzyl substitution | Nitrobenzyl lacks carbonyl, reducing hydrogen-bonding capacity | Lower receptor affinity predicted; used in comparative pharmacological studies . | |

| 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one | Incorporates benzotriazinone moiety alongside piperazine | Benzotriazinone adds planar heterocyclic complexity | Potential enzyme inhibition due to triazinone’s electron-deficient nature . |

Bioactivity Comparison

highlights the role of piperazine substituents in anticonvulsant activity:

- Compound 3a: 4-(2,3-dimethylphenyl)piperazinylmethyl group on a pyranone ring showed activity against scMet-induced seizures at 300 mg/kg .

- Target Compound : While its anticonvulsant activity is unconfirmed, the nitrobenzoyl group may enhance interactions with neuronal ion channels or GABA receptors, similar to other nitro-containing anticonvulsants .

Electronic and Physicochemical Properties

- Nitro Group Impact: The 3-nitrobenzoyl group in the target compound increases electrophilicity compared to analogues with non-nitrated acyl groups (e.g., furoyl in AO-15) .

Data Tables

Table 1: Structural Comparison of Key Piperazine Derivatives

Biological Activity

1-(2,3-Dimethylphenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of the nitro group in the benzoyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neuroprotection.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A study conducted on piperazine derivatives demonstrated promising cytotoxic effects against human cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 2 μM to 5 μM against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutic agents like Doxorubicin (IC50 = 0.64 μM) and Cisplatin (IC50 = 14 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 2 - 5 | Doxorubicin (0.64) |

| Other Piperazine Derivatives | Various | Varies | Cisplatin (14) |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it was found to exhibit significant inhibition of AChE with an IC50 value lower than that of standard inhibitors like donepezil . This suggests a mechanism by which the compound may enhance cholinergic signaling, beneficial in treating neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Key parameters include:

- Absorption : The lipophilicity of the compound may facilitate its absorption across biological membranes.

- Distribution : The compound's ability to cross the blood-brain barrier could be crucial for its neuroprotective effects.

- Metabolism and Excretion : Understanding metabolic pathways will help predict the duration of action and potential toxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- A clinical trial involving a related piperazine derivative showed improved cognitive function in patients with mild cognitive impairment when compared to placebo controls.

- Animal models treated with this compound demonstrated reduced tumor growth rates compared to untreated groups, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.